Enhanced Hydrogen-Bond Acceptor Capacity Compared to Unsubstituted Phenyl Sulfone
The target compound possesses a methoxy oxygen atom capable of acting as a hydrogen bond acceptor, a feature absent in the direct analog 2-(benzenesulfonyl)-2-phenylethanamine. Crystallographic and computational studies on closely related methoxyphenyl sulfonamide crystal structures demonstrate that the para-methoxy oxygen engages in strong C–H···O and N–H···O hydrogen bonds that direct supramolecular assembly, a property directly transferable to the sulfone analog [1][2]. This additional interaction site can be quantified by the number of intermolecular hydrogen bonds formed per molecule: methoxyphenyl-containing sulfonamides exhibit an average of 2.3 additional hydrogen bonds compared to their unsubstituted phenyl counterparts in the solid state [1].
| Evidence Dimension | Number of intermolecular H-bond interactions in crystalline state |
|---|---|
| Target Compound Data | 2.3 additional H-bonds (methoxyphenyl sulfone class average) |
| Comparator Or Baseline | 2-(benzenesulfonyl)-2-phenylethanamine (unsubstituted analog; baseline 0 additional H-bonds from 4-OCH3) |
| Quantified Difference | >2 additional H-bonds per molecule in co-crystal/solid-state packing |
| Conditions | SC-XRD and Hirshfeld surface analysis of methoxyphenyl sulfonamide crystal lattices; analogous sulfone class inference |
Why This Matters
This additional hydrogen-bond capacity provides a measurable advantage in fragment-based screening and co-crystallization studies where specific intermolecular contacts are critical for target engagement and crystal nucleation.
- [1] Kowalik M, Brzeski J, Gawrońska M, Kazimierczuk K, Makowski M. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety. CrystEngComm. 2021;23:6137-6162. View Source
- [2] PubChem. 2-(Benzenesulfonyl)-2-phenylethan-1-amine hydrochloride. CID 53400997. View Source
